

An In-depth Technical Guide to 4-Chloropyridazin-3-ol

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Compound of Interest

Compound Name: 4-Chloropyridazin-3-ol

Cat. No.: B156340

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridazin-3-ol, systematically known by its IUPAC name 5-chloro-1H-pyridazin-6-one, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry.^[1] Its structural scaffold serves as a versatile building block in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of **4-Chloropyridazin-3-ol**, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging role in the development of novel therapeutics, particularly in the field of oncology. The information presented herein is intended to support researchers and drug development professionals in their endeavors to leverage this compound for future scientific advancements.

Chemical Identity and Synonyms

The precise chemical identification of a compound is crucial for scientific communication and reproducibility. The IUPAC nomenclature and a comprehensive list of synonyms for **4-Chloropyridazin-3-ol** are provided below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 5-chloro-1H-pyridazin-6-one[1] |
| CAS Number | 1677-79-8[2][3] |
| Molecular Formula | C ₄ H ₃ ClN ₂ O[2][3] |
| Molecular Weight | 130.53 g/mol [4] |

A variety of synonyms are used in literature and commercial listings to refer to this compound, which exists in tautomeric forms (the -ol and -one forms).

Common Synonyms:

- 4-Chloropyridazin-3(2H)-one[5]
- 4-CHLORO-3(2H)-PYRIDAZINONE[5][6][7]
- 4-Chloro-2,3-dihydropyridazin-3-one[1]
- 4-Chloro-3-pyridazone[5]
- 4-chloro-2H-pyridazin-3-one[5]
- Chloropyridazinone

Physicochemical Properties

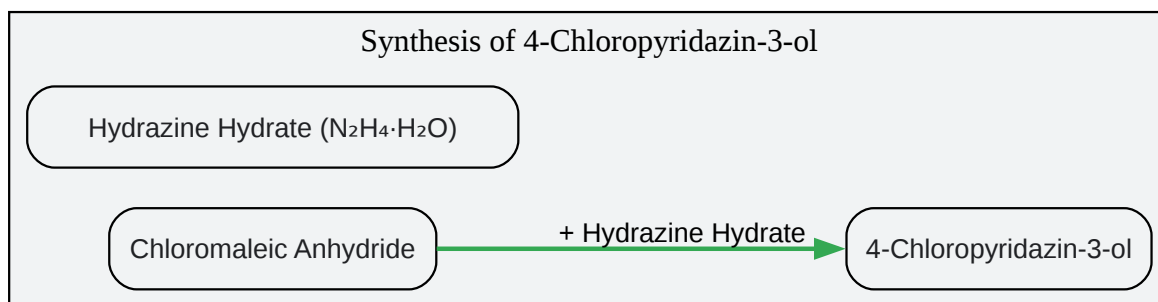
A summary of the key physicochemical properties of **4-Chloropyridazin-3-ol** is presented in the table below. The data includes both experimentally determined and computationally predicted values to provide a thorough profile of the compound.

| Property | Value | Source |
|--------------------------------|--|----------------------|
| Appearance | White to yellow solid | Commercial Suppliers |
| Melting Point | Not available | |
| Boiling Point | Not available | [8] |
| Solubility | Not available | |
| pKa | 9.80 ± 0.40 (Predicted) | ChemicalBook[6] |
| LogP (XLogP3-AA) | 0.1 (Computed) | PubChem[1] |
| Topological Polar Surface Area | 41.5 Å ² (Computed) | PubChem[1] |
| Hydrogen Bond Donor Count | 1 (Computed) | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | PubChem[1] |
| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [6][8] |

Experimental Protocols: Synthesis of 4-Chloropyridazin-3-ol

The synthesis of **4-Chloropyridazin-3-ol** can be achieved through the reaction of chloromaleic anhydride with hydrazine. The following protocol is based on a procedure described for the preparation of 4-chlorinedihydroxyl-pyridazine, a closely related intermediate.[4]

Reaction Scheme:



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Figure 1. General reaction scheme for the synthesis of **4-Chloropyridazin-3-ol**.

Materials:

- Chloromaleic anhydride
- Hydrazine hydrate solution
- Hydrochloric acid (30%)
- Water

Procedure:

- In a reaction vessel, prepare a hydrazine hydrate solution.
- At a temperature maintained below 20°C, slowly add 30% hydrochloric acid dropwise to the hydrazine hydrate solution until the pH reaches 6.5. This step is crucial for controlling the reactivity of the hydrazine.[4]
- To this solution, add chloromaleic anhydride and allow the reaction to proceed.[4]
- After the reaction is complete, cool the mixture to induce crystallization.[4]
- Collect the resulting solid by filtration and dry it to obtain **4-Chloropyridazin-3-ol**. [4]

Note: This protocol is adapted from the synthesis of a related compound and may require optimization for yield and purity of **4-Chloropyridazin-3-ol**. Standard laboratory safety procedures should be followed at all times.

Biological Activity and Therapeutic Potential

While **4-Chloropyridazin-3-ol** itself is primarily utilized as a chemical intermediate, its derivatives have demonstrated significant potential as therapeutic agents, particularly in the realm of oncology.^[9]^[10] The pyridazinone core is a key pharmacophore in the design of molecules targeting critical cellular pathways involved in cancer progression.

PARP-1 Inhibition and Induction of Apoptosis

A significant area of research has focused on the development of 4-chloropyridazinoxypyphenyl conjugates as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and inducers of apoptosis.^[10] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering programmed cell death (apoptosis).^[11]

The proposed mechanism of action for these derivatives involves a dual-pronged attack on cancer cells:

- **PARP-1 Inhibition:** The pyridazinone scaffold can mimic the nicotinamide moiety of NAD⁺, the natural substrate of PARP-1, thereby competitively inhibiting its enzymatic activity.^[11] This disrupts the repair of single-strand DNA breaks, which, during DNA replication, can be converted into more lethal double-strand breaks.
- **Induction of Apoptosis:** The accumulation of unrepaired DNA damage triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as p53 and Bax, and the activation of effector caspases like caspase-3, leading to the systematic dismantling of the cell.^[12]

The following diagram illustrates the signaling pathway implicated in the anticancer activity of **4-Chloropyridazin-3-ol** derivatives.

Mechanism of Action of 4-Chloropyridazin-3-ol Derivatives

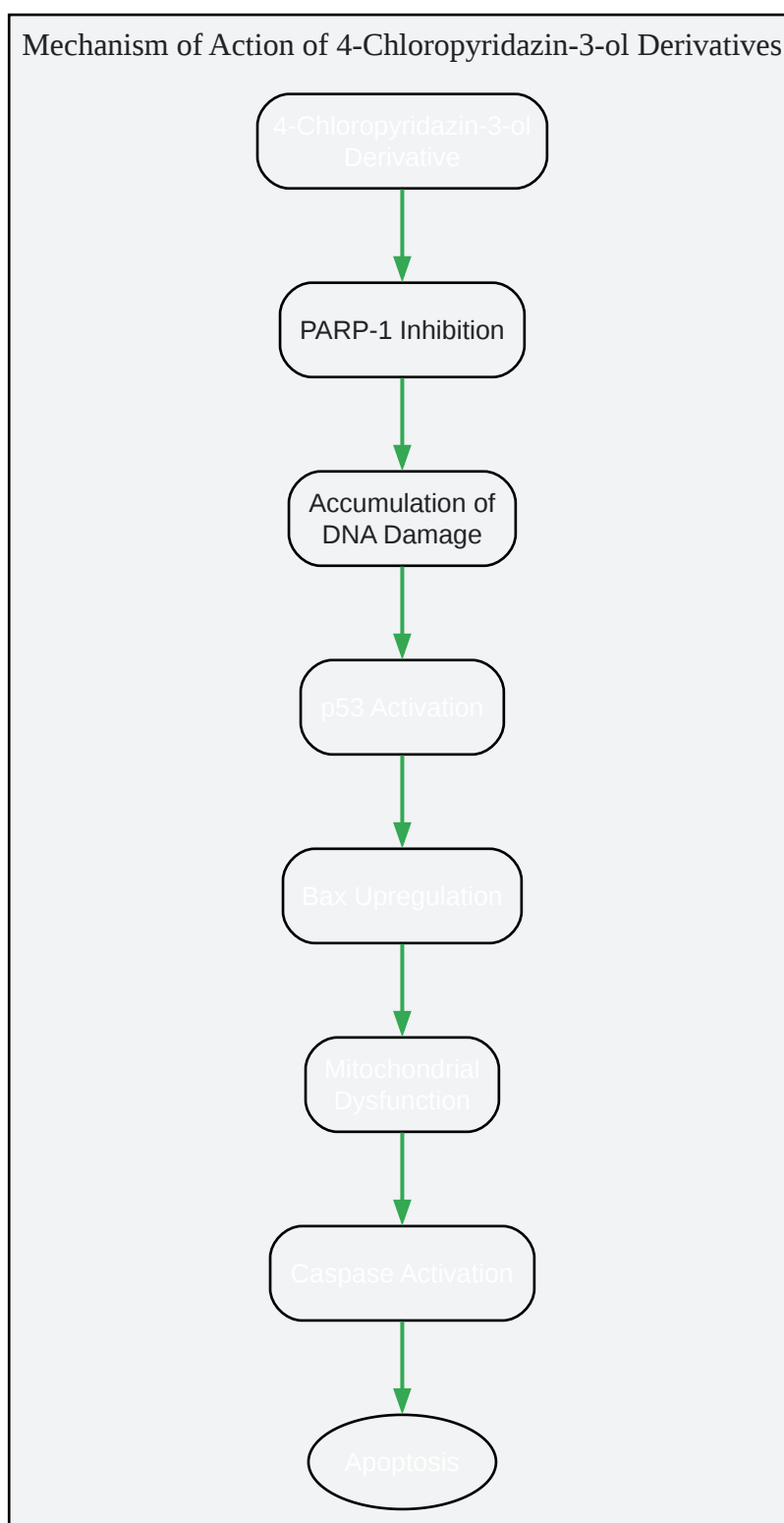
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Figure 2. Proposed signaling pathway for the anticancer activity of **4-Chloropyridazin-3-ol** derivatives.

Conclusion

4-Chloropyridazin-3-ol is a valuable heterocyclic compound with a promising future in drug discovery and development. Its utility as a synthetic intermediate for creating potent PARP-1 inhibitors highlights its importance in the ongoing search for novel anticancer therapies. This technical guide provides a foundational understanding of its chemical and physical properties, a plausible synthesis route, and the biological rationale for its use in medicinal chemistry. Further research into the direct biological activities of **4-Chloropyridazin-3-ol** and the continued exploration of its derivatives are warranted to fully unlock its therapeutic potential.

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